2-((6-Methylpyrimidin-4-yl)thio)-1-(naphthalen-2-yl)ethanone
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Overview
Description
2-((6-Methylpyrimidin-4-yl)thio)-1-(naphthalen-2-yl)ethanone is an organic compound that features a unique combination of a pyrimidine ring and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Methylpyrimidin-4-yl)thio)-1-(naphthalen-2-yl)ethanone typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and an aldehyde.
Thioether Formation: The thioether linkage is introduced by reacting the pyrimidine derivative with a thiol compound under suitable conditions, often in the presence of a base.
Ketone Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-((6-Methylpyrimidin-4-yl)thio)-1-(naphthalen-2-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-((6-Methylpyrimidin-4-yl)thio)-1-(naphthalen-2-yl)ethanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-((6-Methylpyrimidin-4-yl)thio)-1-(phenyl)ethanone
- 2-((6-Methylpyrimidin-4-yl)thio)-1-(benzyl)ethanone
Uniqueness
2-((6-Methylpyrimidin-4-yl)thio)-1-(naphthalen-2-yl)ethanone is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties compared to similar compounds with phenyl or benzyl groups. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior.
Properties
IUPAC Name |
2-(6-methylpyrimidin-4-yl)sulfanyl-1-naphthalen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-12-8-17(19-11-18-12)21-10-16(20)15-7-6-13-4-2-3-5-14(13)9-15/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOAWSBMZGUBRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)SCC(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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